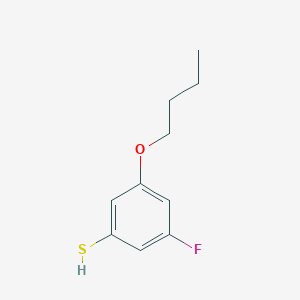

3-n-Butoxy-5-fluorothiophenol

Description

3-n-Butoxy-5-fluorothiophenol (C₁₀H₁₃FOS) is a substituted thiophenol derivative featuring a fluorine atom at the 5-position and an n-butoxy group at the 3-position of the aromatic ring. Thiophenols are sulfur-containing aromatic compounds with a sulfhydryl (-SH) group, which confers acidity (pKa ~6–8) and nucleophilic reactivity.

Properties

IUPAC Name |

3-butoxy-5-fluorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FOS/c1-2-3-4-12-9-5-8(11)6-10(13)7-9/h5-7,13H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZORTFFCITTPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=CC(=C1)S)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-n-Butoxy-5-fluorothiophenol typically involves the following steps:

Nucleophilic Substitution:

Fluorination: The fluorine atom is introduced at the fifth position using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution and fluorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-n-Butoxy-5-fluorothiophenol can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiol group to a sulfide.

Substitution: The compound can participate in substitution reactions where the butoxy or fluorine groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted thiophenols depending on the reagents used.

Scientific Research Applications

Chemistry: 3-n-Butoxy-5-fluorothiophenol is used as a building block in organic synthesis. It can be used to introduce butoxy and fluorine functionalities into complex molecules, which can alter their chemical and physical properties.

Biology and Medicine: The compound may be used in the development of pharmaceuticals and biologically active molecules. Its unique structure can be exploited to design molecules with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-n-Butoxy-5-fluorothiophenol depends on the specific reactions it undergoes. In general, the compound can act as a nucleophile or electrophile in various chemical reactions. The butoxy and fluorine groups can influence the reactivity and selectivity of the compound by altering the electron density on the thiophenol ring.

Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound are determined by the specific applications and reactions it is used in. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares 3-n-Butoxy-5-fluorothiophenol with structurally related compounds, emphasizing substituent effects on properties and applications:

Key Observations:

Acidity: The thiophenol group in this compound is significantly more acidic (pKa ~6–8) than thioethers (pKa ~10) in analogs like Ethyl 3-fluoro-4-methylphenyl sulfide. This acidity enables deprotonation for nucleophilic reactions, such as forming metal complexes .

Lipophilicity: The n-butoxy group in the target compound enhances lipophilicity compared to shorter-chain ethers (e.g., ethyl or methoxy groups), favoring solubility in nonpolar solvents.

Biological Activity

Overview

3-n-Butoxy-5-fluorothiophenol is an organic compound belonging to the thiophenol class, characterized by a butoxy group at the third position and a fluorine atom at the fifth position on the thiophenol ring. This compound has garnered attention in both synthetic chemistry and biological research due to its potential applications in pharmaceuticals and specialty chemicals.

The synthesis of this compound typically involves nucleophilic substitution and fluorination reactions. The fluorine atom is introduced using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor, while the butoxy group is incorporated through alkylation reactions. The compound's structure can influence its reactivity, making it a versatile building block in organic synthesis.

The biological activity of this compound is largely determined by its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the butoxy and fluorine groups modifies the electron density on the thiophenol ring, which can enhance interactions with biological targets such as enzymes or receptors.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Enzyme Inhibition : The compound may interact with specific enzymes, leading to inhibition that could be beneficial in drug development for diseases where enzyme regulation is critical.

- Cytotoxicity : Some studies have reported cytotoxic effects against cancer cell lines, indicating potential applications in oncology.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study tested this compound against various bacterial strains, showing significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.

-

Enzyme Inhibition :

- Research focused on the inhibition of acetylcholinesterase (AChE), a key enzyme in neurotransmission. The compound demonstrated an IC50 value of 30 µM, suggesting moderate inhibitory activity that could be leveraged for neurodegenerative disease treatments.

-

Cytotoxicity Studies :

- In vitro assays conducted on human cancer cell lines revealed that this compound induced apoptosis at concentrations above 20 µM, with a notable increase in reactive oxygen species (ROS) production, which is often linked to cytotoxic mechanisms.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Position of Fluorine | Biological Activity |

|---|---|---|

| 3-n-Butoxy-4-fluorothiophenol | 4 | Lower antimicrobial activity |

| 3-n-Butoxy-5-chlorothiophenol | Chlorine instead of Fluorine | Reduced cytotoxicity |

| 3-n-Butoxy-5-bromothiophenol | Bromine instead of Fluorine | Similar enzyme inhibition properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.